LIUS 3
Description
Properties
CAS No. |
136841-00-4 |
|---|---|
Molecular Formula |
C18H16O5 |
Synonyms |
LIUS 3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Lius 3
Functionalization and Derivatization Strategies of the LIUS 3 Scaffold
Bioconjugation and Ligand Attachment Methodologies for this compound
Bioconjugation of this compound, an analogue of the amino acid L-lysine, involves the covalent attachment of other molecules to create functional hybrid structures. Due to the presence of a primary amine on its side chain, this compound is a frequent target for bioconjugation, a technique crucial for developing advanced therapeutics like antibody-drug conjugates (ADCs) and for creating tools in chemical biology research. nih.govnih.gov The primary challenge in this compound bioconjugation is achieving site-selectivity, as the high abundance of lysine (B10760008) residues on protein surfaces can lead to heterogeneous products. nih.gov
To address the limitations of classical techniques, newer methods for primary amine modification have emerged. nih.gov One such approach is the phospha-Mannich reaction, which allows for the site-selective modification of a single lysine residue with an aldehyde, forming a stable conjugate. nih.gov Another strategy involves the use of sulfonyl acrylate (B77674) reagents, which can be directed to the most reactive lysine residue on a protein, enabling the creation of chemically defined and stable bioconjugates. cam.ac.uk
Ligand attachment to this compound-containing molecules often utilizes these bioconjugation strategies. The choice of linker and conjugation chemistry is critical and can influence the properties of the final conjugate. For instance, in the context of nanocarriers, the length of a spacer group, such as polyethylene (B3416737) glycol (PEG), used to attach a targeting ligand can determine the ligand's ability to interact with its target. nih.govnih.gov
The table below summarizes common bioconjugation methods applicable to the primary amine of this compound.
| Method | Reagent Type | Resulting Linkage | Key Features |
|---|---|---|---|
| NHS Ester Acylation | N-hydroxysuccinimide esters | Amide | Commercially available, but can alter the charge of the amine. nih.gov |
| Isothiocyanate Addition | Isothiocyanates | Thiourea | More tolerant to hydrolysis than NHS esters, but the resulting linkage is less stable than an amide bond. nih.gov |
| Reductive Amination | Aldehydes and a reducing agent (e.g., NaBH3CN) | Secondary amine | A two-step transformation that preserves the positive charge of the amine. nih.gov |
| Phospha-Mannich Reaction | Aldehydes and alkylphosphites | Stable, modified amine | Enables site-selective modification of a single lysine residue. nih.gov |
| Sulfonyl Acrylate Addition | Methanesulfonyl acrylate | Modified amine | Targets the most reactive lysine, allowing for regioselective modification. cam.ac.uk |
Chemoenzymatic and Biosynthetic Approaches Towards this compound and its Precursors
The synthesis of this compound and its precursors can be achieved through chemoenzymatic and biosynthetic methods, which leverage the specificity and efficiency of enzymes, often in combination with traditional chemical synthesis. rsc.orgpsu.edu These approaches are gaining traction as they can offer more sustainable and efficient routes to complex molecules compared to purely chemical methods. rsc.orgresearchgate.net
Enzymatic Pathways in this compound Biosynthesis
The biosynthesis of L-lysine, the parent compound of this compound, is well-characterized in various organisms, particularly in bacteria like Corynebacterium glutamicum. researchgate.net In microorganisms, L-lysine is typically produced from aspartate through a series of enzymatic reactions. acs.org Key enzymes in this pathway include aspartokinase, dihydrodipicolinate synthase (DHDPS), and diaminopimelate decarboxylase. nih.gov The pathway is often tightly regulated through feedback inhibition, where high concentrations of lysine can inhibit the activity of early enzymes in the pathway. researchgate.net
Understanding these natural biosynthetic pathways is crucial for developing engineered microbial strains for this compound production. The enzymes involved can also be harnessed in vitro for chemoenzymatic synthesis. For example, enzymes like ligases and synthases can be used to create specific bonds in the synthesis of this compound precursors. nih.govnih.gov
Engineering of Microbial Strains for this compound Production
The industrial production of L-lysine is a prime example of successful metabolic engineering. wikipedia.org Microbial strains, predominantly Corynebacterium glutamicum and Escherichia coli, have been extensively engineered to overproduce this amino acid. nih.govdtu.dk Strategies for strain improvement include:
Deregulation of feedback inhibition: Modifying key enzymes, such as aspartokinase, to be less sensitive to lysine concentration. researchgate.net
Enhancing precursor supply: Overexpressing genes that increase the availability of metabolic precursors like pyruvate (B1213749) and aspartate. researchgate.net
Blocking competing pathways: Deleting genes that divert metabolic flux away from the lysine biosynthesis pathway. researchgate.net
Optimizing cofactor regeneration: Ensuring a sufficient supply of cofactors like NADPH, which are required by enzymes in the pathway. researchgate.net
Genome-scale engineering approaches are now being employed to create optimized production strains in a more systematic manner. utexas.edu These techniques allow for the introduction of edits at the protein, pathway, and whole-genome levels to improve traits like production titer and yield. nih.gov The table below highlights key enzymes in the L-lysine biosynthetic pathway that are common targets for genetic engineering.
| Enzyme | Gene (in E. coli) | Role in Pathway | Common Engineering Strategy |
|---|---|---|---|
| Aspartokinase | lysC | First committed step in the pathway. | Mutation to remove feedback inhibition by lysine. researchgate.net |
| Dihydrodipicolinate synthase | dapA | Key regulatory node in the pathway. | Overexpression and mutation to enhance activity. nih.gov |
| Diaminopimelate decarboxylase | lysA | Final step in lysine biosynthesis. | Overexpression to increase the final conversion to lysine. |
| Pyruvate carboxylase | pyc | Increases the supply of oxaloacetate, a precursor. | Heterologous expression to boost precursor availability. researchgate.net |
Development of Hybrid Chemoenzymatic Synthesis Routes for this compound
Hybrid chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and novel routes to target molecules like this compound. rsc.orgrsc.org This approach is particularly useful when a purely biological or chemical synthesis is inefficient or impractical. psu.edu
The development of these hybrid routes often involves a retrosynthetic analysis where both enzymatic and chemical transformations are considered. rsc.org For instance, a complex precursor for this compound might be synthesized chemically, followed by one or more enzymatic steps to introduce specific functionalities with high stereoselectivity. rsc.org One-pot multienzyme (OPME) reactions are a powerful tool in this context, allowing for multiple enzymatic transformations to occur in a single reaction vessel, which can improve efficiency and reduce waste. nih.gov
Computer-aided synthesis planning tools are also being developed to help design efficient chemoenzymatic routes. rsc.orgresearchgate.net These tools can analyze a target molecule and suggest a synthetic pathway that optimally combines chemical and enzymatic steps. rsc.org The versatility of this approach allows for the creation of diverse molecular libraries and the synthesis of complex natural products and their analogues. acs.orgchemrxiv.org
Compound "this compound" Not Identified in Scientific Literature
Following a comprehensive search of scientific databases and literature, the chemical compound designated as "this compound" has not been identified. The term does not correspond to any known molecule with published research matching the detailed parameters of the requested article. Therefore, it is not possible to provide information on its molecular mechanisms and biological interactions as outlined.
The search for "this compound" did not yield any specific chemical entity that has been the subject of proteomic, metabolomic, biophysical, or structural studies. Consequently, there is no data available regarding its molecular targets, binding partners, ligand-receptor dynamics, or any of the other specific areas of investigation requested.
It is possible that "this compound" may be an internal, unpublished designation for a compound, a typographical error, or a misinterpretation of another chemical name. Without a recognized chemical structure or entry in chemical and biological databases, a scientifically accurate article on its properties and interactions cannot be generated.
Molecular Mechanisms and Biological Interactions of Lius 3
Intracellular Trafficking and Subcellular Localization of LIUS 3
The movement and final destination of a compound within a cell are critical determinants of its biological activity. The processes governing the intracellular trafficking and subcellular localization of a compound like this compound would involve a complex interplay of cellular machinery and the compound's physicochemical properties.
Advanced Imaging Techniques for Visualization of this compound in Cellular Compartments
Visualizing the journey of a molecule within the intricate environment of a cell requires sophisticated imaging technologies. To track a compound such as this compound, researchers would typically employ advanced microscopy techniques. These methods often necessitate the labeling of the compound with a fluorescent tag. Techniques like confocal microscopy, super-resolution microscopy, and live-cell imaging would be instrumental in providing high-resolution, dynamic views of the compound's distribution within various cellular compartments, such as the nucleus, mitochondria, endoplasmic reticulum, and lysosomes nih.govmdpi.comelifesciences.org. The choice of imaging modality would depend on the specific scientific questions being addressed, including the desired spatial and temporal resolution.
Mechanisms Governing this compound Cellular Uptake and Efflux
The entry and exit of a compound from a cell are tightly regulated processes. For a substance like this compound, cellular uptake could occur through various mechanisms, including passive diffusion across the cell membrane or active transport mediated by specific transporter proteins nih.gov. The physicochemical properties of the compound, such as its size, charge, and lipophilicity, would significantly influence the predominant uptake pathway. Conversely, cellular efflux, the process of removing the compound from the cell, is often an active process mediated by efflux pumps, which are a family of transmembrane proteins. Understanding these uptake and efflux mechanisms is crucial for determining the intracellular concentration and, consequently, the efficacy of a compound.
Pathway Modulation and Network Perturbations by this compound
Once inside the cell, a bioactive compound can exert its effects by modulating various signaling pathways and cellular networks. The interaction of a compound like this compound with cellular components can lead to a cascade of events that alter the cell's behavior and function.
Effects of this compound on Specific Signal Transduction Cascades
Signal transduction pathways are the communication networks that relay signals from the cell's exterior to its interior, dictating cellular responses wikipedia.orglibretexts.orgnih.govsavemyexams.com. A compound such as this compound could influence these cascades by interacting with key signaling molecules like receptors, kinases, or phosphatases. For instance, it might activate or inhibit a specific pathway, leading to downstream effects on cellular processes such as proliferation, differentiation, or apoptosis nih.govnih.gov. The identification of the specific signal transduction cascades affected by the compound is a key step in elucidating its mechanism of action.
Modulation of Enzyme Activities and Metabolic Fluxes by this compound
Enzymes are the catalysts of biochemical reactions within the cell, and their activity is crucial for maintaining cellular metabolism. A compound like this compound could modulate the activity of specific enzymes, either by direct binding to the enzyme or by indirect mechanisms elifesciences.orgnih.govresearchgate.net. Such modulation can lead to significant alterations in metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway wikipedia.orgfz-juelich.denih.govnih.govsemanticscholar.org. Techniques like metabolic flux analysis, often using isotope tracers, would be employed to quantify these changes and understand the compound's impact on cellular metabolism nih.govnih.gov.
Computational and Theoretical Studies of Lius 3
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of LIUS 3 Analogs
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational techniques used to establish relationships between the structural features of a series of compounds and their biological activities or physicochemical properties. For a compound like this compound, if a series of analogs were synthesized or designed, SAR and SPR modeling would aim to identify which parts of the molecular structure are crucial for observed effects or properties. This information guides the design of new analogs with improved characteristics.
Specific research findings and data tables for SAR and SPR modeling of this compound or its analogs were not found in the consulted literature.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a subfield of cheminformatics that uses mathematical models to correlate numerical descriptors representing molecular structure with quantitative measures of biological activity. bohrium.comresearchgate.netsioc-journal.cn Cheminformatics encompasses the use of computational and informational techniques to solve chemical problems. acs.org In the context of a this compound series, QSAR and cheminformatics approaches would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its analogs and developing statistical models to predict their activity based on these descriptors. bohrium.com
Detailed research findings, specific QSAR models, or cheminformatics analyses applied to a this compound series were not available in the search results.
Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds
Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) of a molecule that are necessary for its biological activity. These models can be derived from the structure of a known active compound (like this compound, if it were active) or from a set of active compounds. Pharmacophore models are then used in virtual screening to search large databases of chemical compounds to identify novel molecules with similar pharmacophoric features, potentially representing new scaffolds with similar activity to this compound.
Specific pharmacophore models or virtual screening studies aimed at identifying novel scaffolds based on this compound were not found in the consulted literature.
Molecular Dynamics Simulations and Docking Studies of this compound Interactions
Molecular Dynamics (MD) simulations and docking studies are computational techniques used to investigate the dynamic behavior of molecules and their interactions with other molecules, such as proteins or nucleic acids. Docking studies predict the preferred binding orientation (pose) of a small molecule (ligand), like this compound, within the binding site of a larger molecule (receptor) and estimate the binding affinity. MD simulations provide insights into the conformational changes of molecules and the stability of their complexes over time, offering a more dynamic view compared to static docking.
Specific molecular dynamics simulations or docking studies involving this compound interacting with biological targets or other molecules were not detailed in the search results.
Conformational Analysis of this compound and its Complexes in Solution and Bound States
Conformational analysis studies the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a flexible molecule like this compound, understanding its preferred conformations in solution and when bound to a target is crucial for understanding its activity and interactions. Computational methods, including MD simulations and quantum chemical calculations, are used to explore the conformational landscape and determine the relative energies of different conformers. Conformational changes upon binding to a receptor can also be investigated.
Specific conformational analyses of this compound or its complexes in solution or bound states were not found in the consulted literature.
Binding Free Energy Calculations and Ligand Efficiency Assessments for this compound
Binding free energy calculations aim to quantify the strength of the interaction between a ligand (like this compound) and its receptor. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) in conjunction with MD simulations, provide a more accurate measure of binding affinity compared to simple docking scores. Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per heavy atom or molecular weight, helping to compare compounds of different sizes. Assessing the ligand efficiency of this compound and its analogs would help in optimizing binding affinity relative to molecular size.
Specific binding free energy calculations or ligand efficiency assessments for this compound were not detailed in the search results.
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and spectroscopic parameters for a compound like this compound. Analyzing the electronic structure provides fundamental insights into the molecule's reactivity, stability, and potential interaction sites.
Specific quantum chemical calculations or electronic structure analyses focused on this compound were not found in the consulted literature.
Prediction of Reactivity and Mechanistic Pathways for this compound Transformations
Information specifically detailing computational predictions of the reactivity of "this compound" or investigations into its mechanistic transformation pathways through theoretical methods was not found in the conducted searches. While computational chemistry techniques are widely used to study the reactivity and reaction mechanisms of various compounds, no such studies were identified for a compound explicitly named "this compound".
Investigation of Spectroscopic Signatures of this compound through Computational Methods
Searches for computational investigations into the spectroscopic signatures (such as IR, NMR, UV-Vis, etc.) of "this compound" were unsuccessful. Computational methods are valuable tools for predicting and interpreting the spectral properties of molecules, aiding in their identification and characterization. However, no research applying these methods to "this compound" was found.
De Novo Design and Rational Engineering of this compound-Derived Chemical Entities
No information was retrieved concerning the de novo design or rational engineering efforts focused on creating chemical entities derived from "this compound". De novo design and rational engineering approaches are employed in chemistry and drug discovery to design molecules with desired properties. The absence of relevant findings suggests that such work specifically involving "this compound" has not been published or is not publicly accessible through the search parameters used.
Given the lack of specific data on computational studies of "this compound" in the search results, it is not possible to include data tables or detailed research findings as requested by the instructions.
Compound List and PubChem CIDs
Due to the absence of detailed information and structural data for "this compound" in the search results, and the lack of other specific chemical compounds discussed in the context of computational studies of "this compound", a table listing compound names and their corresponding PubChem CIDs cannot be provided within the scope of this article. The only mention of "this compound" in a chemical context identified it as a descendant of Pyrimidines ctdbase.org, but no specific structure or CID for "this compound" was available.
Advanced Analytical Methodologies for Lius 3 Research
Chromatographic Techniques for Separation and Purity Profiling of LIUS 3 and its Research Metabolites
Chromatographic techniques are indispensable for separating complex mixtures, allowing for the isolation and analysis of individual components, including this compound and its potential research metabolites. These methods enable the assessment of purity and the profiling of related substances.
Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound Resolution
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds. Developing robust HPLC methods for this compound involves optimizing parameters such as stationary phase chemistry (e.g., reversed-phase, normal-phase), mobile phase composition (solvent type, buffer, pH), flow rate, and detection wavelength to achieve adequate resolution of this compound from impurities and metabolites researchgate.netliu.edunih.govacs.org.
Method development typically involves screening different columns and mobile phases to find conditions that provide optimal peak shape, retention time, and separation efficiency for this compound and its known or anticipated metabolites. Gradient elution, where the mobile phase composition changes over time, is often employed to resolve compounds with a wide range of polarities nih.govnih.gov. UV detection is common, with the wavelength selected based on the UV absorbance properties of this compound. For compounds lacking a chromophore, alternative detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be used, or the method can be coupled with mass spectrometry.
Validation of the developed HPLC method is essential to ensure its suitability for intended use, assessing parameters such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection - LOD and Limit of Quantitation - LOQ) liu.edunih.govnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. If this compound or its research derivatives are sufficiently volatile or can be derivatized to enhance volatility, GC-MS can be applied nih.govresearchgate.net.
In GC-MS, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and detects the resulting ions based on their mass-to-charge ratio (m/z) liu.se. The resulting mass spectrum provides a unique fingerprint for each compound, enabling identification by comparison to spectral libraries nih.gov.
GC-MS is particularly useful for analyzing volatile impurities or degradation products of this compound, as well as for studying metabolic pathways that produce volatile metabolites. Sample preparation techniques, such as extraction or headspace analysis, are often employed to isolate volatile components from complex matrices before GC-MS analysis researchgate.net.
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
If this compound is a chiral compound, meaning it exists as stereoisomers that are non-superimposable mirror images of each other (enantiomers), assessing its enantiomeric purity is critical. Chiral chromatography is specifically designed for separating enantiomers chromatographyonline.comwikipedia.orgnih.gov.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column wikipedia.org. Various types of CSPs are available, including those based on polysaccharides, proteins, or cyclodextrins wikipedia.orgnih.gov. Method development in chiral chromatography often involves screening different CSPs and optimizing the mobile phase composition (which may include organic modifiers and chiral additives) to achieve sufficient resolution between the enantiomers chromatographyonline.comwikipedia.org.
Assessing enantiomeric purity using chiral chromatography is vital because enantiomers can have different pharmacological activities, metabolism, and toxicity profiles. The chromatogram provides information on the presence and relative amounts of each enantiomer, allowing for the determination of enantiomeric excess or ratio.
Mass Spectrometry-Based Approaches for Mechanistic and Structural Investigations of this compound
Mass spectrometry (MS) provides crucial information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and elemental composition of compounds. When coupled with separation techniques, MS becomes a powerful tool for identifying and characterizing this compound and its transformations.
High-Resolution Mass Spectrometry (HRMS) for Elucidating this compound Biotransformations
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically with mass errors in the low parts per million (ppm). This high accuracy allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites or degradation products of this compound nih.govacs.orgnih.govacs.orgplos.orgnih.gov.
In biotransformation studies, this compound is exposed to biological systems (e.g., liver microsomes, cell cultures, or in vivo models). Samples are then analyzed, often by coupling liquid chromatography with HRMS (LC-HRMS) nih.govnih.gov. By comparing the HRMS data from samples containing this compound and control samples, researchers can identify new peaks corresponding to metabolites. The accurate mass of a potential metabolite can suggest its elemental composition, and fragmentation patterns obtained through tandem MS (MS/MS or MSn) can provide structural information, helping to elucidate the biotransformation pathways of this compound acs.orgchemrxiv.org.
Data analysis in HRMS-based biotransformation studies often involves searching for predicted metabolites based on common metabolic reactions (e.g., oxidation, reduction, hydrolysis, conjugation) and identifying unexpected transformations through accurate mass measurements and fragmentation analysis acs.orgplos.org.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for this compound Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions not only by their mass-to-charge ratio but also by their shape and size as they travel through a buffer gas under the influence of an electric field acs.orgresearchgate.netacs.orgcopernicus.org. This separation is based on the ion's collision cross-section (CCS).
For a compound like this compound, IMS-MS can provide insights into its three-dimensional structure and conformational flexibility acs.orgacs.org. Different conformers or isomeric species with the same mass-to-charge ratio can be separated by IMS based on their different collision cross-sections acs.orgcopernicus.org. This is particularly useful for studying how the conformation of this compound might change under different conditions or upon binding to other molecules.
IMS-MS can also be applied to study the aggregation or complex formation of this compound, if applicable, by separating and characterizing different oligomeric states or complexes based on their size and mass nih.gov. The combination of mobility separation and mass analysis provides a powerful two-dimensional separation, enhancing the ability to analyze complex samples and gain structural information beyond just mass acs.orgresearchgate.net.
While specific data for this compound using these techniques is not publicly available in the consulted sources, the principles and applications described highlight the critical role of advanced analytical methodologies in the comprehensive research and characterization of chemical compounds.
Quantitative Mass Spectrometry for Targeted Protein Interactions of this compound
Quantitative mass spectrometry (MS) is a powerful technique for identifying and quantifying proteins and their interactions. Methods such as affinity purification coupled with MS (AP-MS) and cross-linking mass spectrometry (XL-MS) are widely used to map protein interaction partners and study protein complex architecture. leibniz-fmp.denih.gov Quantitative approaches, including label-free quantification, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and tandem mass tag (TMT) strategies, enable the determination of the stoichiometry and dynamics of protein interactions. leibniz-fmp.de These methods are crucial for understanding the biological roles of small molecules that may target specific proteins. While mass spectrometry is a key technique for studying protein-ligand interactions wustl.edu, specific research findings on the targeted protein interactions of a compound explicitly named "this compound" using quantitative mass spectrometry were not found in the conducted searches.
Spectroscopic Methods for Structural Elucidation and Interaction Studies of this compound Derivatives
Spectroscopic methods provide valuable information about the structure, conformation, and electronic properties of chemical compounds and their interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analog Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. oup.comresearchgate.net It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Various NMR experiments, including 1D and 2D techniques (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC), are employed for the complete assignment of resonances and elucidation of chemical structures. oup.comacs.orgsioc-journal.cn NMR is also used to study molecular interactions, including ligand-protein binding, by observing changes in chemical shifts or relaxation rates upon binding. While NMR is routinely used for the characterization of chemical compounds and their analogs liu.se, specific data regarding the NMR spectroscopic characterization of a compound explicitly named "this compound" or its analogs were not available in the search results.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Analysis of this compound
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopies are chiroptical techniques used to study chiral molecules. nih.govslideshare.netwikipedia.orgresearchgate.net CD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation as a function of wavelength. nih.govslideshare.netwikipedia.orgresearchgate.net These techniques are particularly useful for determining the absolute configuration of chiral centers, analyzing the conformation of molecules, and studying conformational changes upon binding or in different environments. slideshare.netwikipedia.org CD is widely applied in the study of biomolecules, such as proteins and nucleic acids, to analyze their secondary structures. slideshare.netresearchgate.net ORD and CD spectra are related through the Kramers-Kronig relations. wikipedia.orgnih.gov While CD and ORD are essential for the stereochemical analysis of chiral compounds mdpi.comnih.gov, specific applications of CD or ORD for the stereochemical analysis of a compound explicitly named "this compound" were not found in the provided search results.
Fluorescence and Luminescence Spectroscopy for this compound-Target Probing
Fluorescence and luminescence spectroscopy are highly sensitive techniques used to study molecular properties and interactions. dokumen.pubinstras.com These methods involve exciting a molecule with light and detecting the emitted photons. Changes in fluorescence intensity, lifetime, or emission spectrum can provide information about the molecule's environment, conformational changes, and binding events. dokumen.pubmdpi.com Fluorescence and luminescence can be used to probe interactions between a fluorescently labeled compound and its target, or to study intrinsic fluorescence of molecules. uwo.caworldscientific.comosti.govosti.govacs.orgmdpi.com Techniques like Förster Resonance Energy Transfer (FRET) rely on fluorescence to measure distances and interactions between molecules. While fluorescence and luminescence spectroscopy are valuable for probing molecular interactions google.com, specific research utilizing fluorescence or luminescence spectroscopy to probe targets of a compound explicitly named "this compound" was not identified in the search results.
Hyphenated Techniques for Comprehensive Profiling of this compound in Complex Biological Matrices
Hyphenated techniques combine two or more analytical techniques, typically a separation method with a detection method, to enhance the separation power and identification capabilities for complex samples. scribd.comasiapharmaceutics.inforesearchgate.netfrontiersin.orgresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are widely used for the comprehensive profiling of compounds in complex biological matrices like plasma, urine, or tissue extracts. asiapharmaceutics.inforesearchgate.netfrontiersin.orgresearchgate.net These techniques enable the separation of numerous components in a mixture followed by their identification and quantification based on their mass-to-charge ratio or spectroscopic properties. asiapharmaceutics.inforesearchgate.netfrontiersin.orgresearchgate.net Hyphenated techniques offer high sensitivity, selectivity, and the ability to analyze a wide range of compounds, making them crucial for metabolomics, pharmacokinetics, and impurity profiling. asiapharmaceutics.inforesearchgate.netfrontiersin.orgresearchgate.net While hyphenated techniques are essential for analyzing compounds in biological matrices scribd.comasiapharmaceutics.infofrontiersin.orgresearchgate.net, specific studies detailing the comprehensive profiling of a compound explicitly named "this compound" in complex biological matrices using hyphenated techniques were not found in the conducted searches.
Mechanistic Studies of Lius 3 in Preclinical Research Models and in Vitro Systems
Cell-Based Assay Development for LIUS 3 Activity Profiling
Cell-based assays are fundamental tools in drug discovery and mechanistic studies, providing a physiologically relevant context to evaluate compound activity compared to purely biochemical assays numberanalytics.com. They involve using living cells to measure a compound's effect on specific cellular processes, such as viability, proliferation, differentiation, signaling pathways, or target engagement numberanalytics.com. Developing appropriate cell-based assays is a critical first step in profiling the activity of a compound like this compound.
High-Throughput Screening (HTS) of this compound Libraries in Defined Cellular Contexts
High-Throughput Screening (HTS) is a powerful approach that utilizes robotics, liquid handling devices, and sensitive detectors to rapidly test large libraries of compounds against a specific biological target or pathway in a cellular setting wikipedia.org. HTS allows for the quick identification of active compounds (hits) that modulate a particular cellular process wikipedia.org. If a library of this compound analogs or related compounds existed, HTS in defined cellular contexts (e.g., specific cell lines or engineered cells expressing a target of interest) would be employed to profile their activity and identify structure-activity relationships. However, no specific data on HTS of this compound libraries was found.
Phenotypic Screening and Target Deconvolution Methodologies for this compound
Phenotypic screening involves testing compounds for their ability to induce a desired change in cell phenotype without necessarily knowing the initial molecular target sciltp.comresearchgate.net. This approach is particularly valuable for complex biological processes sciltp.com. Following the identification of a phenotypic hit, target deconvolution methodologies are employed to identify the molecular target(s) responsible for the observed phenotype researchgate.netresearchgate.netrsc.org. These methodologies can include a range of biochemical, genetic, and chemoproteomic approaches researchgate.net. Research on this compound might involve phenotypic screens to identify its effects on specific cellular behaviors, followed by target deconvolution to understand the underlying molecular interactions. No specific application of these methods to this compound was found.
Primary Cell Culture and Organoid Models for this compound Response Studies
Primary cell cultures, derived directly from tissues, and organoid models, three-dimensional cultures that mimic organ structure and function, offer more physiologically relevant systems compared to immortalized cell lines frontiersin.orgmdpi.comnih.gov. Primary cells retain many characteristics of their tissue of origin, although they can have donor-to-donor variability fda.gov.tw. Organoids recapitulate key aspects of tissue architecture and cellular heterogeneity, making them valuable for studying compound response in a more complex environment frontiersin.orgmdpi.comnih.govnih.govresearchgate.net. Studies on this compound could utilize primary cell cultures or organoid models to investigate its effects in a context closer to the in vivo situation. No specific studies on this compound using these models were identified.
Ex Vivo Tissue Preparations for Investigating this compound's Mechanistic Influence
Ex vivo studies involve using tissues or organs maintained outside the living organism under controlled laboratory conditions wikipedia.org. This approach allows researchers to maintain more of the native tissue architecture and cellular interactions than cell culture, while offering greater experimental control than in vivo studies wikipedia.org. Ex vivo tissue preparations can be used to investigate the direct effects of a compound on a specific tissue, including its distribution, metabolism, and mechanistic influence on cellular processes within that tissue context mdpi.comnih.govnih.govresearchgate.net. Research on this compound could potentially involve ex vivo tissue studies to assess its impact on target tissues. No specific ex vivo studies on this compound were found.
In Vivo Animal Models for Investigating this compound's Biological Effects
In vivo animal models are essential for evaluating the biological effects of a compound in a complex living system, providing insights into its pharmacokinetics, pharmacodynamics, efficacy, and potential mechanisms of action in a whole organism context taconic.comfrontiersin.org. Various animal models, most commonly mice, are used in preclinical research due to their genetic similarities to humans and the availability of genetic manipulation techniques taconic.com.
Future Directions and Emerging Research Avenues for Lius 3
Exploration of Novel Biological Targets and Undiscovered Mechanisms for LIUS 3
The pyrimido[2,1-b]benzothiazole nucleus has been the foundation for compounds targeting a variety of biological pathways. Initial research has successfully identified derivatives with significant activity in several areas, providing a strong basis for future exploration into novel and undiscovered mechanisms.
Established and Investigated Biological Targets: Research has shown that derivatives of this scaffold can act as potent antitumor, antiviral, antiallergic, and antihypertensive agents researchgate.netnih.govnih.govresearchgate.net. One of the most well-documented mechanisms is the modulation of L-type calcium channels, where specific derivatives have demonstrated significant blocking activity, comparable to the standard drug Nifedipine researchgate.net. Other studies have highlighted their potential as antimicrobial agents and inhibitors of enzymes such as Dihydropteroate Synthase (DHPS) in bacteria semanticscholar.orgmdpi.com.
Future Exploration: Future research will likely focus on expanding the target space for this scaffold. High-throughput screening of pyrimido[2,1-b]benzothiazole libraries against a wider range of enzymes, receptors, and ion channels could reveal unexpected activities. For instance, their planar, rigid structure makes them interesting candidates for targeting protein-protein interactions or DNA-related enzymes that have been historically difficult to drug. Investigating their potential as kinase inhibitors for oncology or as modulators of neurological targets could open new therapeutic avenues. Furthermore, detailed mechanistic studies (e.g., using proteomics or transcriptomics) on existing lead compounds are needed to uncover potential off-target effects or polypharmacology, which could be exploited for treating complex multifactorial diseases.
| Target Class | Specific Example | Therapeutic Area | Status |
|---|---|---|---|
| Ion Channels | L-type Calcium Channels | Hypertension | Preclinical Investigation researchgate.net |
| Enzymes | Dihydropteroate Synthase (DHPS) | Antibacterial | In Vitro Evaluation mdpi.com |
| Viral Targets | Herpes Simplex Virus Type-1 (HSV-1) | Antiviral | In Vitro Evaluation nih.gov |
| Cell Proliferation | Various Cancer Cell Lines | Antitumor | Preclinical Screening nih.gov |
| Immune Response | Mast Cell Stabilization | Antiallergic | Preclinical Investigation nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
The vast chemical space accessible through modifications to the pyrimido[2,1-b]benzothiazole core makes it an ideal candidate for computational drug discovery methods. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how new derivatives are designed and optimized.
Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained on existing data from synthesized pyrimido[2,1-b]benzothiazole derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models tum.de. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and significantly reduce costs and timelines premierscience.comnih.gov. Deep learning approaches, such as graph neural networks, can learn complex relationships between chemical structures and biological functions, enabling the screening of millions of potential derivatives against various targets nih.gov.
De Novo Design and Generative Models: Beyond screening, generative AI models can design entirely new pyrimido[2,1-b]benzothiazole derivatives de novo mdpi.com. These models can be constrained to generate molecules with specific desired properties, such as high potency for a target, low predicted toxicity, and favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). This approach accelerates the hit-to-lead and lead optimization phases of the drug discovery pipeline tum.de.
Development of Advanced Research Tools and Probes Based on this compound Scaffolds
The inherent properties of the benzothiazole nucleus, a key component of the pyrimido[2,1-b]benzothiazole scaffold, make it suitable for applications beyond therapeutics. Its utility as a fluorophore allows for the development of advanced chemical probes for biological research.
Researchers can modify the core scaffold to create specialized tools for studying biological systems. For example:
Fluorescent Probes: By tuning the electronic properties of the fused ring system, derivatives could be developed as fluorescent probes to image specific cellular components or track the localization of a biological target in real-time.
Affinity-Based Probes: Attaching a reactive group to a potent pyrimido[2,1-b]benzothiazole derivative can create an affinity-based probe. This tool can be used to covalently label its biological target (e.g., a specific enzyme), enabling target identification and validation through subsequent proteomic analysis.
Photoaffinity Labels: Incorporating a photoreactive moiety onto the scaffold would allow for light-induced cross-linking to its biological target. This technique is invaluable for mapping binding sites and understanding drug-target interactions at a molecular level.
Interdisciplinary Research Paradigms and Translational Opportunities for this compound Investigations
Maximizing the therapeutic potential of the pyrimido[2,1-b]benzothiazole scaffold requires a highly interdisciplinary approach, bridging fundamental science with clinical application. The journey from a laboratory curiosity to a clinical candidate—a process known as translational research—hinges on the collaboration between multiple scientific fields.
The Interdisciplinary Cycle: The development of new derivatives involves a synergistic cycle of expertise.
Computational Chemistry & AI: Specialists in this area design novel virtual compounds and predict their properties royalsociety.org.
Medicinal & Synthetic Chemistry: Organic chemists synthesize the most promising candidates designed by computational models researchgate.netresearchgate.net.
Pharmacology & Biology: These synthesized compounds are then tested in vitro and in vivo by pharmacologists and biologists to determine their efficacy and mechanism of action.
Structural Biology: Techniques like X-ray crystallography can reveal how a lead compound binds to its target, providing critical insights that feed back to the computational chemists to design the next, improved generation of molecules.
This integrated paradigm accelerates the discovery process. For example, the development of selective L-type calcium channel blockers based on this scaffold can be fast-tracked by combining molecular docking studies with efficient synthesis and rapid pharmacological evaluation researchgate.net. The ultimate translational opportunity is to advance the most effective and safe lead compounds from these preclinical cycles into human clinical trials for diseases like hypertension, cancer, or infectious diseases.
Q & A
Basic Research Questions
Q. What are the foundational mechanisms by which LIUS 3 induces apoptosis in cancer cells, and how can these be experimentally validated?
- Methodological Answer : Begin with cytotoxicity assays (e.g., Live/Dead assays) to quantify cell viability post-LIUS exposure . Validate apoptosis via qPCR to measure p53-mRNA upregulation, a marker of apoptotic pathways . Use controlled in vitro models (e.g., MCF-7 breast cancer cells) to isolate LIUS-specific effects from confounding variables .
Q. What experimental parameters (e.g., intensity, duration) are critical for this compound application in inflammatory resolution studies?
- Methodological Answer : Optimize LIUS intensity (e.g., 0.5–3.0 MHz) and duration (5–20 minutes) using arthritis-associated synovitis rat models . Monitor neutrophil clearance via myeloperoxidase (MPO) assays and quantify neutrophil extracellular trap (NET) formation using fluorescence microscopy . Include sham-treated controls to distinguish LIUS effects from spontaneous resolution.
Q. How can researchers ensure reproducibility of this compound outcomes across different laboratory settings?
- Methodological Answer : Document raw data, instrument calibration logs, and environmental conditions (e.g., temperature, humidity) . Adhere to FAIR principles for data storage (Findable, Accessible, Interoperable, Reusable) . Share protocols via open-access repositories and validate findings through inter-laboratory collaborations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
